Ethyl 1-(1-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate
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Description
Ethyl 1-(1-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C23H28N4O5 and its molecular weight is 440.5. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Reactivity
Paronikyan et al. (2016) discussed the synthesis of complex pyrano and pyrimido derivatives through reactions involving similar ethyl carboxylate compounds. This study illustrates the versatility of such compounds in synthesizing diverse heterocyclic structures, which are crucial in medicinal chemistry and drug design (Paronikyan et al., 2016).
Development of Heterocyclic Compounds
Ghaedi et al. (2015) achieved the novel synthesis of pyrazolo[3,4-b]pyridine products through condensation reactions, showcasing the utility of activated carbonyl groups in creating new N-fused heterocyclic products. This research provides insight into the formation of complex molecules for further pharmacological exploration (Ghaedi et al., 2015).
Exploration of New Pharmacophores
Anusevičius et al. (2014) explored the unexpected transformation of ethyl carboxylate compounds to produce derivatives with weak antibacterial activity. This study exemplifies how modifications to the chemical structure can lead to the discovery of new bioactive molecules (Anusevičius et al., 2014).
Antimicrobial and Anticancer Agents
Hafez et al. (2016) synthesized novel pyrazole derivatives, starting from similar ethyl carboxylate compounds, and evaluated them for antimicrobial and anticancer activity. This demonstrates the potential of such compounds in the development of new therapeutic agents (Hafez et al., 2016).
Properties
IUPAC Name |
ethyl 1-[1-[2-(3-acetylanilino)-2-oxoethyl]-4-methyl-6-oxopyrimidin-2-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-4-32-22(31)17-8-10-26(11-9-17)23-24-15(2)12-21(30)27(23)14-20(29)25-19-7-5-6-18(13-19)16(3)28/h5-7,12-13,17H,4,8-11,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBHUYMSIXYLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=CC(=O)N2CC(=O)NC3=CC=CC(=C3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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